molecular formula C20H32ClN B2957620 N-1-adamantyladamantan-1-amine hydrochloride CAS No. 561327-49-9

N-1-adamantyladamantan-1-amine hydrochloride

Cat. No.: B2957620
CAS No.: 561327-49-9
M. Wt: 321.93
InChI Key: PHJYRIQTRKJYDF-UHFFFAOYSA-N
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Description

N-1-adamantyladamantan-1-amine hydrochloride is a compound derived from adamantane, a saturated hydrocarbon with the formula C10H16. Adamantane is known for its unique cage-like structure, which imparts significant stability and rigidity to its derivatives. This compound is a crystalline solid at room temperature and is soluble in organic solvents but insoluble in water .

Mechanism of Action

Target of Action

N-1-adamantyladamantan-1-amine hydrochloride, also known as Amantadine, primarily targets the dopamine receptors in the brain . Dopamine is a neurotransmitter that plays a crucial role in how we feel pleasure and is involved in the reward system of the brain .

Mode of Action

It is known to cause anincrease in dopamine release in the brain . This increase in dopamine levels can help to alleviate symptoms in conditions such as Parkinson’s disease, where there is a deficiency of dopamine .

Biochemical Pathways

The compound interacts with the dopaminergic pathways in the brain. By increasing the release of dopamine, it can enhance the signaling in these pathways . The downstream effects of this enhanced signaling can include improved motor control and a reduction in symptoms of Parkinson’s disease .

Pharmacokinetics

Like many other drugs, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties will have a significant impact on its bioavailability and effectiveness .

Result of Action

By increasing dopamine release, this compound can have several molecular and cellular effects. These can include enhanced neurotransmission , improved motor control, and a reduction in the symptoms of conditions like Parkinson’s disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound is insoluble in water but soluble in organic solvents . This solubility profile can affect how the drug is administered and absorbed in the body . Additionally, exposure to ultraviolet light can result in crosslinking between adamantane molecules to form polyadamantanes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-adamantyladamantan-1-amine hydrochloride typically involves the reaction of adamantane with hydroxylamine. This reaction is facilitated by irradiation with ultraviolet light, which results in the formation of polyadamantanes. Unsaturated alkyl groups can react with adamantane to form various alkyldiamantanes, such as 1-pentyladamantan-1-amine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of high-quality reference standards and rigorous quality control to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

N-1-adamantyladamantan-1-amine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine, ultraviolet light, and various organic solvents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various polyadamantanes and alkyldiamantanes, which have unique chemical and physical properties .

Scientific Research Applications

N-1-adamantyladamantan-1-amine hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-1-adamantyladamantan-1-amine hydrochloride include:

    1-Aminoadamantane hydrochloride:

    1-Methyl-1-adamantane methylamine hydrochloride:

Uniqueness

This compound is unique due to its specific structure and the resulting chemical and physical properties. Its ability to form stable polyadamantanes and alkyldiamantanes makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

N-(1-adamantyl)adamantan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N.ClH/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-20-10-16-4-17(11-20)6-18(5-16)12-20;/h13-18,21H,1-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJYRIQTRKJYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC45CC6CC(C4)CC(C6)C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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